molecular formula C9H9BrN2O2 B14497480 2-Bromo-N-(phenylcarbamoyl)acetamide CAS No. 62879-76-9

2-Bromo-N-(phenylcarbamoyl)acetamide

Cat. No.: B14497480
CAS No.: 62879-76-9
M. Wt: 257.08 g/mol
InChI Key: NHPNIPUUXJQQFR-UHFFFAOYSA-N
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Description

2-Bromo-N-(phenylcarbamoyl)acetamide is an organic compound with the molecular formula C9H9BrN2O2. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the phenylcarbamoyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(phenylcarbamoyl)acetamide typically involves the bromination of N-(phenylcarbamoyl)acetamide. One common method is to react N-(phenylcarbamoyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction can be represented as follows:

N-(phenylcarbamoyl)acetamide+Br2This compound\text{N-(phenylcarbamoyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} N-(phenylcarbamoyl)acetamide+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(phenylcarbamoyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(phenylcarbamoyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(phenylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenylcarbamoyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(phenylcarbamoyl)acetamide is unique due to the presence of both the bromine atom and the phenylcarbamoyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

62879-76-9

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C9H9BrN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14)

InChI Key

NHPNIPUUXJQQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CBr

Origin of Product

United States

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